molecular formula C20H16Cl2O8 B1230547 Gangleoidin acetate CAS No. 674786-36-8

Gangleoidin acetate

Cat. No.: B1230547
CAS No.: 674786-36-8
M. Wt: 455.2 g/mol
InChI Key: RDBVNNMYIBVCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gangleoidin acetate is a synthetic compound identified in high-throughput screening studies for alpha-particle radiation protectants. It belongs to a class of molecules evaluated for their ability to mitigate radiation-induced cytotoxicity in HL60 cell lines . In such studies, compounds are classified as protective (negative inhibition percentages) or toxic (positive percentages) based on their effects on cell viability under radiation exposure.

Properties

CAS No.

674786-36-8

Molecular Formula

C20H16Cl2O8

Molecular Weight

455.2 g/mol

IUPAC Name

methyl 9-acetyloxy-8,10-dichloro-3-methoxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate

InChI

InChI=1S/C20H16Cl2O8/c1-7-13-17(15(22)18(14(7)21)28-9(3)23)30-16-8(2)12(19(24)27-5)10(26-4)6-11(16)29-20(13)25/h6H,1-5H3

InChI Key

RDBVNNMYIBVCEP-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C(=C1Cl)OC(=O)C)Cl)OC3=C(C(=C(C=C3OC2=O)OC)C(=O)OC)C

Canonical SMILES

CC1=C2C(=C(C(=C1Cl)OC(=O)C)Cl)OC3=C(C(=C(C=C3OC2=O)OC)C(=O)OC)C

Other CAS No.

674786-36-8

Origin of Product

United States

Comparison with Similar Compounds

Radioprotective Compounds

Gangleoidin acetate is grouped with compounds like Lanatoside C , Quercetin , and Chlorogenic acid in radioprotection studies . These compounds share protective properties but differ significantly in structure and mechanism:

Compound Class/Function Key Characteristics
This compound Synthetic radioprotectant Negative inhibition percentage in HL60 assays; exact mechanism undefined .
Lanatoside C Cardiac glycoside Inhibits Na+/K+ ATPase; repurposed for radioprotection due to anti-apoptotic effects .
Quercetin Flavonoid antioxidant Scavenges free radicals; modulates NF-κB signaling to reduce radiation damage .
Chlorogenic acid Phenolic acid Enhances cellular antioxidant defenses; synergizes with other protectants .

Key Insight : Unlike natural antioxidants (e.g., Quercetin), this compound’s synthetic origin may offer tunable pharmacokinetics, though its efficacy relative to these compounds requires further validation.

Acetate Derivatives

Acetate-containing compounds vary widely in applications. Comparisons with Vapreotide acetate (a somatostatin analog) and Sodium acetate (a buffer agent) highlight functional diversity:

Compound Molecular Weight (g/mol) Primary Use Safety Profile
This compound Not reported Radioprotection (experimental) No toxicity data available .
Vapreotide acetate 1191.4 Neuroendocrine tumor therapy Requires cold storage (-20°C); moderate handling hazards .
Sodium acetate 82.03 pH buffering, dialysis solutions Generally recognized as safe (GRAS) .

Key Insight : this compound’s molecular weight and stability are likely distinct from Vapreotide acetate, which has a complex peptide structure. Its safety profile remains uncharacterized compared to well-established acetates like Sodium acetate.

Structural Analogues in Drug Development

For instance:

  • 2-Aminobenzamides: Used in glycan analysis tools (e.g., GlycoBase), emphasizing their role in biochemical assays rather than radioprotection .
  • Guanidine hydrochloride : Disrupts protein folding, contrasting with this compound’s putative cell-protective role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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